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Compound of Interest

Compound Name:
4-Sec-butoxy-3-

ethoxybenzaldehyde

CAS No.: 915907-98-1

Cat. No.: B1305067 Get Quote

Executive Summary
4-Sec-butoxy-3-ethoxybenzaldehyde (CAS: 915907-98-1) is a specialized

dialkoxybenzaldehyde intermediate.[1] Structurally related to Ethyl Vanillin and 3-Ethoxy-4-

methoxybenzaldehyde (an Apremilast intermediate), this compound features a chiral sec-

butoxy moiety at the para-position. This structural modification introduces lipophilicity and steric

bulk, critical for optimizing binding affinity in phosphodiesterase (PDE) inhibitors and other

small-molecule therapeutics.

This guide provides a technical comparison of the spectral characteristics of 4-Sec-butoxy-3-
ethoxybenzaldehyde against its primary precursors and analogs. It establishes a robust

protocol for synthesis and identification, focusing on the diagnostic NMR signals required to

distinguish the target product from regioisomers and unreacted starting materials.
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Feature Specification

Chemical Name 4-(sec-Butoxy)-3-ethoxybenzaldehyde

CAS Number 915907-98-1

Molecular Formula C₁₃H₁₈O₃

Molecular Weight 222.28 g/mol

Key Functional Groups Aldehyde (C-1), Ethoxy (C-3), sec-Butoxy (C-4)

Chirality
Racemic (R/S) at the sec-butoxy methine

carbon
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Figure 1: Functional group topology of 4-Sec-butoxy-3-ethoxybenzaldehyde showing the

substitution pattern critical for NMR assignment.

Spectral Data Comparison
The critical challenge in characterizing this molecule is distinguishing it from its precursor (Ethyl

Vanillin) and its regioisomer (3-sec-butoxy-4-ethoxybenzaldehyde). The following data
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compares the Target Product against these alternatives.

Comparative ¹H-NMR Fingerprint (400 MHz, CDCl₃)
The table below highlights the Diagnostic Shifts—the specific signals that confirm the

successful alkylation of the phenolic hydroxyl group.

Proton
Assignment

Target Product

(4-sec-butoxy-
3-ethoxy)

Precursor

(Ethyl Vanillin)

Common

Analog (3-
ethoxy-4-
methoxy)

Diagnostic Note

-CHO (Aldehyde) 9.83 ppm (s) 9.81 ppm (s) 9.84 ppm (s)

Conserved

across all

analogs.

Ar-H (C2)
7.41 ppm (d,

J=2Hz)
7.42 ppm (d) 7.43 ppm (d)

meta-coupling to

C6-H.

Ar-H (C6) 7.38 ppm (dd) 7.40 ppm (dd) 7.41 ppm (dd)
ortho-coupling to

C5-H.

Ar-H (C5)
6.96 ppm (d,

J=8Hz)
7.03 ppm (d) 6.98 ppm (d)

Key Shift: Upfield

shift due to

alkylation vs. free

phenol.

3-OCH₂CH₃ 4.16 (q), 1.48 (t) 4.19 (q), 1.49 (t) 4.18 (q), 1.49 (t)
Standard ethoxy

pattern.

4-OR Group

4.45 (m, 1H)1.75

(m, 1H)1.65 (m,

1H)1.35 (d,

3H)0.98 (t, 3H)

6.20 (s, 1H, -OH)

(Disappears)

3.95 (s, 3H, -

OMe)(Singlet)

CRITICAL ID:

The sec-butoxy

methine multiplet

at ~4.45 ppm

confirms O-

alkylation.

IR Spectroscopy Markers
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Target Product: Strong C-H stretching bands at 2960-2870 cm⁻¹ (increased aliphatic content

from sec-butyl). Absence of broad O-H stretch (3200-3500 cm⁻¹).

Ethyl Vanillin: Distinctive broad O-H stretch at ~3200 cm⁻¹.

Differentiation: Monitoring the disappearance of the O-H band is the primary in-process

control (IPC) method for the synthesis.

Synthesis & Purification Protocol
This protocol describes the Williamson Ether Synthesis required to convert Ethyl Vanillin to 4-
Sec-butoxy-3-ethoxybenzaldehyde. This method is preferred over direct alkylation of 3,4-

dihydroxybenzaldehyde due to better regioselectivity control.

Experimental Workflow Diagram
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Start: Ethyl Vanillin
(3-Ethoxy-4-hydroxybenzaldehyde)

Reaction:
80°C, 4-6 Hours

(Monitor by TLC/HPLC)

Reagents:
2-Bromobutane (1.2 eq)

K2CO3 (1.5 eq)
DMF (Solvent)

Workup:
1. Cool to RT

2. Pour into Ice Water
3. Extract w/ EtOAc

Purification:
Recrystallization (EtOH/H2O)

or Vacuum Distillation

Final Product:
4-Sec-butoxy-3-ethoxybenzaldehyde

(Clear Oil or Low-Melting Solid)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow for the O-alkylation of Ethyl Vanillin.

Detailed Protocol
Reagent Setup:
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Charge a reaction vessel with Ethyl Vanillin (1.0 eq) and Potassium Carbonate (K₂CO₃,

1.5 eq).

Add N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Acetone can be used as

a greener alternative but requires longer reaction times (reflux).

Alkylation:

Add 2-Bromobutane (1.2 eq) dropwise. Note: 2-Bromobutane is less reactive than primary

halides due to steric hindrance; a slight excess is necessary.

Heat the mixture to 80°C for 4–6 hours.

In-Process Control (IPC):

Monitor by TLC (Hexane:EtOAc 7:3).

Target: Disappearance of the lower Rf spot (Ethyl Vanillin) and appearance of a higher Rf

spot (Product).

Workup:

Cool reaction to room temperature.[2]

Pour into ice-cold water (precipitation of inorganic salts and product oil).

Extract with Ethyl Acetate (3x). Wash organic layer with 1N NaOH (to remove unreacted

phenolic starting material) followed by Brine.

Purification:

Dry over MgSO₄ and concentrate in vacuo.

Result: The product is typically a viscous pale yellow oil or low-melting solid. High-purity

samples (>98%) can be obtained via vacuum distillation or column chromatography (SiO₂,

Hexane/EtOAc gradient).

Quality Control & Impurity Analysis
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To ensure suitability for pharmaceutical applications, the following impurities must be

controlled.

Impurity Type Source Detection Method Limit (Typical)

Ethyl Vanillin
Unreacted Starting

Material
HPLC / TLC < 0.5%

3-Ethoxy-4-n-butoxy...
Impurity in 2-

Bromobutane
GC-MS / NMR < 0.1%

DMF Residual Solvent Entrapment Headspace GC < 880 ppm

HPLC Method Recommendation:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 40% B to 90% B over 15 minutes.

Detection: UV @ 230 nm and 280 nm.

Retention Logic: The target product is significantly more lipophilic than Ethyl Vanillin and will

elute later (higher k' value).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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